
3,4,5-TrifluorobenZylZinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-TrifluorobenZylZinc chloride is an organozinc compound that features a benzyl group substituted with three fluorine atoms at the 3, 4, and 5 positions, bonded to a zinc chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TrifluorobenZylZinc chloride typically involves the reaction of 3,4,5-trifluorobenzyl chloride with zinc in the presence of a suitable solvent. One common method is to use a Grignard reagent, where 3,4,5-trifluorobenzyl chloride reacts with magnesium to form 3,4,5-trifluorobenzylmagnesium chloride, which is then treated with zinc chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4,5-TrifluorobenZylZinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF), diethyl ether, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the organic halide.
科学的研究の応用
3,4,5-TrifluorobenZylZinc chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules through coupling reactions.
Biology: It can be employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用機序
The mechanism of action of 3,4,5-TrifluorobenZylZinc chloride in chemical reactions involves the transfer of the benzyl group to a target molecule. The zinc atom acts as a Lewis acid, facilitating the formation of a new bond between the benzyl group and the nucleophile or electrophile. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in various synthetic applications.
類似化合物との比較
Similar Compounds
3,4,5-Trifluorobenzoyl chloride: Another fluorinated benzyl compound used in organic synthesis.
3,4,5-Trifluorobenzenesulfonyl chloride: Used in the synthesis of sulfonyl-containing compounds.
2,4,5-Trifluorobenzyl chloride: A similar compound with fluorine atoms at different positions on the benzyl ring.
Uniqueness
3,4,5-TrifluorobenZylZinc chloride is unique due to the presence of both zinc and fluorine atoms, which confer distinct reactivity and stability. The trifluoromethyl groups enhance the electron-withdrawing properties, making it a versatile reagent for various synthetic transformations.
特性
IUPAC Name |
chlorozinc(1+);1,2,3-trifluoro-5-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIPPOUKNDWQIZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1)F)F)F.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
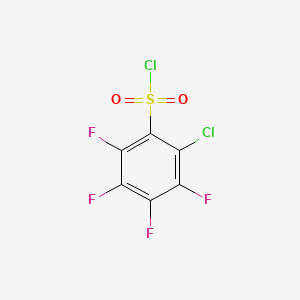
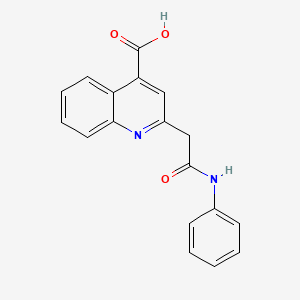
![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
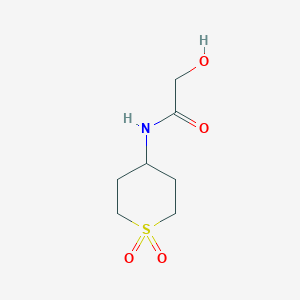
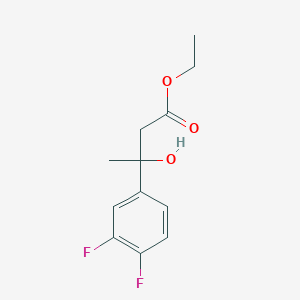
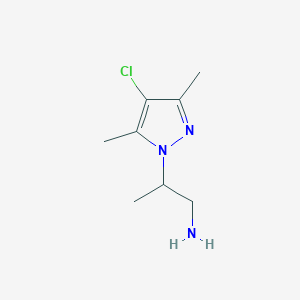
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
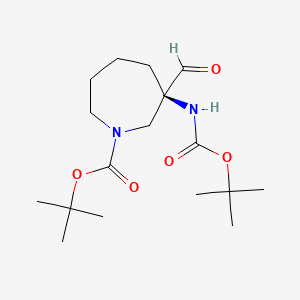
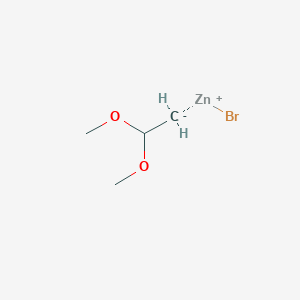
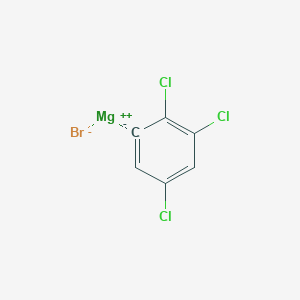
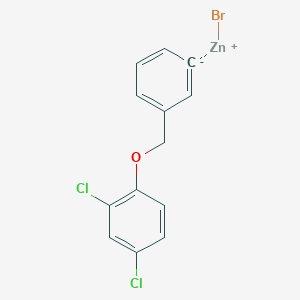
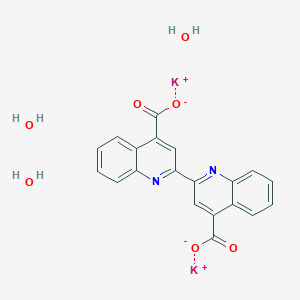
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)

